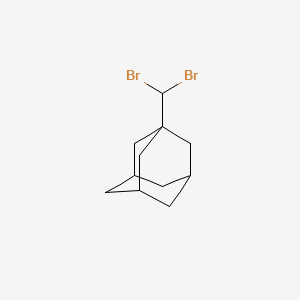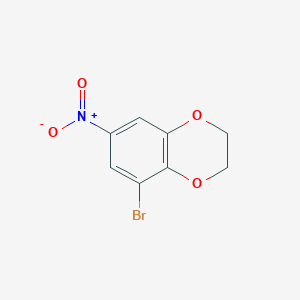
Carbobenzyloxy-DL-norleucylglycine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-DL-norleucylglycine ethyl ester typically involves the protection of amino groups using the carbobenzyloxy (Cbz) group. This protection is achieved through the reaction of the amino acid with benzyl chloroformate in the presence of a base . The esterification process involves the reaction of the protected amino acid with ethanol in the presence of an acid catalyst .
Industrial Production Methods
the general principles of esterification and protection of amino groups are applicable .
Analyse Des Réactions Chimiques
Types of Reactions
Carbobenzyloxy-DL-norleucylglycine ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Substitution: Various nucleophiles, such as alcohols or amines, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Amines and benzyl alcohol.
Substitution: Different esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Carbobenzyloxy-DL-norleucylglycine ethyl ester is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving peptide synthesis and modification.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: Limited use in industrial applications, primarily in research and development.
Mécanisme D'action
The mechanism of action of carbobenzyloxy-DL-norleucylglycine ethyl ester involves the protection of amino groups, which prevents unwanted side reactions during peptide synthesis . The carbobenzyloxy group is stable under various conditions but can be selectively removed through reduction reactions . This selective protection and deprotection allow for precise control over the synthesis of complex peptides and other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbobenzyloxy-L-leucylglycine ethyl ester
- Carbobenzyloxy-glycyl-glycine ethyl ester
- Carbobenzyloxy-DL-norvalylglycyl-DL-tyrosine methyl ester
- Carbobenzyloxy-DL-serine methyl ester
Uniqueness
Carbobenzyloxy-DL-norleucylglycine ethyl ester is unique due to its specific structure, which includes the norleucine residue. This structure provides distinct properties and reactivity compared to other similar compounds . Its use in research allows for the synthesis of specific peptides and molecules that are not easily accessible through other means .
Propriétés
Numéro CAS |
92235-13-7 |
|---|---|
Formule moléculaire |
C18H26N2O5 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
ethyl 2-[2-(phenylmethoxycarbonylamino)hexanoylamino]acetate |
InChI |
InChI=1S/C18H26N2O5/c1-3-5-11-15(17(22)19-12-16(21)24-4-2)20-18(23)25-13-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3,(H,19,22)(H,20,23) |
Clé InChI |
IECNGONADCIGEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)NCC(=O)OCC)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)
![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)



![(2Z)-2-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/structure/B11960313.png)







![N-{1-[(2-{[1-(benzoylamino)-2,2-dichlorovinyl]thio}-4-pyrimidinyl)oxy]-2,2,2-trichloroethyl}benzamide](/img/structure/B11960342.png)
